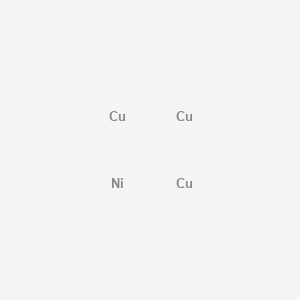
Copper;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper-nickel compounds, also known as cupronickel, are alloys composed primarily of copper and nickel, with the addition of other elements such as manganese and iron to enhance specific properties. These alloys are known for their excellent corrosion resistance, high thermal and electrical conductivity, and good mechanical properties. Historically, copper-nickel alloys have been used for thousands of years, with early applications in coinage and marine engineering .
準備方法
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including chemical co-precipitation, wet chemical synthesis, and high-temperature melting processes. One common method involves the low-temperature chemical co-precipitation of nickel and copper salts, followed by reduction to form the alloy .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced by melting copper and nickel together in a controlled environment. The molten mixture is then cast into desired shapes and further processed through rolling, forging, or extrusion to achieve the final product. Additives such as manganese, iron, and silicon are often included to improve specific properties .
化学反応の分析
Types of Reactions: Copper-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize in the presence of oxygen, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or ligands, altering the alloy’s properties.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds, depending on the specific reaction conditions .
科学的研究の応用
Copper-nickel compounds have a wide range of scientific research applications:
作用機序
The mechanism by which copper-nickel compounds exert their effects varies depending on the application:
Antimicrobial Activity: Copper ions generate reactive oxygen species (ROS) that damage microbial cell membranes, leading to cell death.
Catalytic Activity: Copper and nickel atoms facilitate electron transfer in catalytic reactions, enhancing reaction rates and selectivity.
Therapeutic Effects: Copper and nickel ions interact with biological molecules, influencing metabolic pathways and cellular processes.
類似化合物との比較
Bronze: An alloy of copper and tin, known for its hardness and durability.
Brass: An alloy of copper and zinc, used for its acoustic properties and resistance to tarnish.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its corrosion resistance and strength.
Copper-nickel compounds stand out due to their balanced combination of corrosion resistance, mechanical strength, and thermal conductivity, making them suitable for a wide range of applications.
特性
CAS番号 |
11131-95-6 |
|---|---|
分子式 |
Cu3Ni |
分子量 |
249.33 g/mol |
IUPAC名 |
copper;nickel |
InChI |
InChI=1S/3Cu.Ni |
InChIキー |
WMXMOYTZYUMRLO-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Cu].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



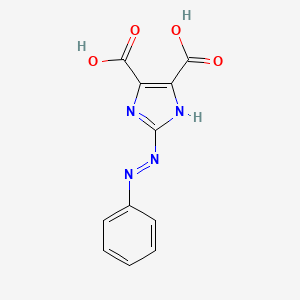
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)

![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
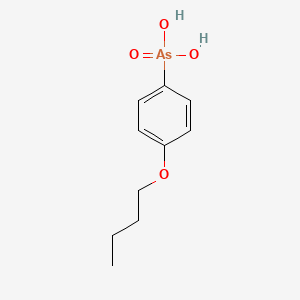
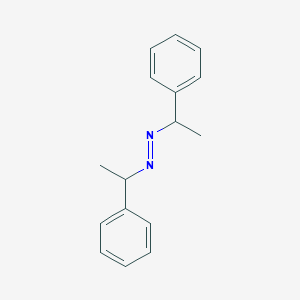
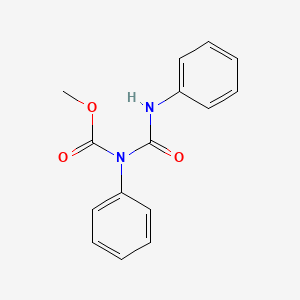

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
